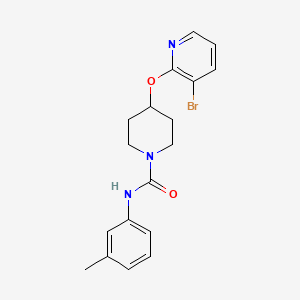
4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond lengths, bond angles, and the overall shape of the molecule.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes the study of the physical properties such as melting point, boiling point, solubility, etc., and chemical properties such as reactivity, stability, etc.Applications De Recherche Scientifique
Non-linear Optical (NLO) Properties and Molecular Docking
- The synthesis of related compounds has been explored for their potential in non-linear optical (NLO) applications and molecular docking analyses. For instance, compounds synthesized through a multi-component reaction exhibited remarkable interactions near the colchicine binding site of tubulin, suggesting a contribution to the inhibition of tubulin polymerization and potential anticancer activity (Jayarajan et al., 2019).
Palladium-catalysed Aminocarbonylation
- Derivatives of the compound have been used in palladium-catalysed aminocarbonylation reactions, showing high reactivity and yielding significant products. This methodology opens pathways for the synthesis of novel amides and carboxamides, critical in drug discovery and material science (Takács et al., 2012).
Enantioselective Synthesis for CGRP Receptor Inhibition
- Enantioselective synthesis methods have been developed for compounds acting as CGRP (calcitonin gene-related peptide) receptor antagonists, indicating their potential in treating migraine and other CGRP related disorders. The synthesis approach highlights the significance of chirality in enhancing the pharmacological profile of such compounds (Cann et al., 2012).
Antiproliferative and Tubulin Inhibition
- A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as antiproliferative agents acting as tubulin inhibitors. Such compounds show promise as anticancer agents by interfering with the mitotic process of cancer cells, demonstrating the diverse applications of related compounds in oncology research (Krasavin et al., 2014).
Farnesyl Protein Transferase Inhibition
- Compounds derived from similar chemical structures have shown potent inhibition of farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins related to cancer progression. This suggests the potential application of such compounds in the development of cancer therapeutics (Mallams et al., 1998).
Antimicrobial Activity
- Novel derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into the design of new antibacterial and antifungal agents. This underscores the role of such compounds in addressing the growing concern of antimicrobial resistance (Babu et al., 2015).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Orientations Futures
This involves speculation on potential future research directions or applications for the compound based on its properties and effects.
Propriétés
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-13-4-2-5-14(12-13)21-18(23)22-10-7-15(8-11-22)24-17-16(19)6-3-9-20-17/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPDEILAJUKYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)
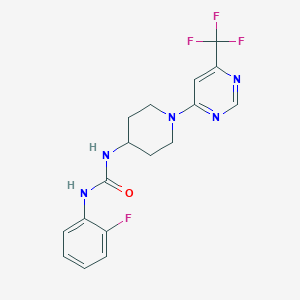
![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)
![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)
![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)
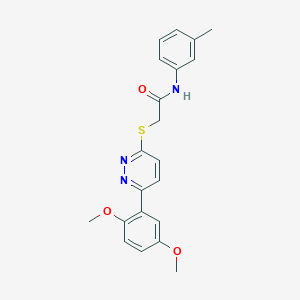
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)
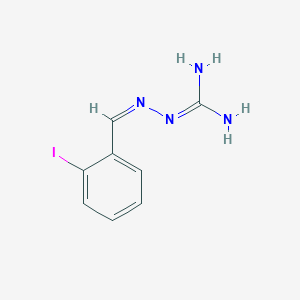
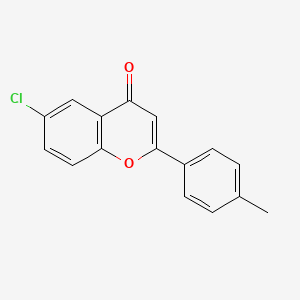
![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
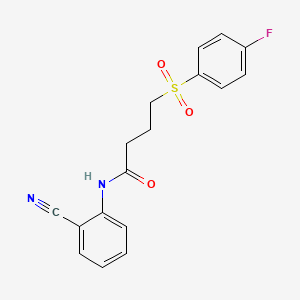
![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)